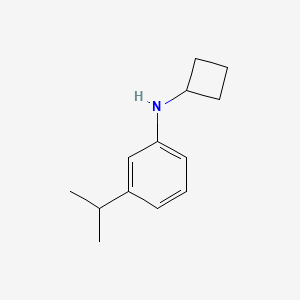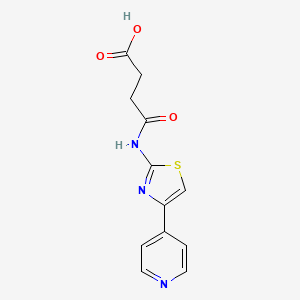
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid
説明
“4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(pyridin-4-yl)thiazol-2-amine, has been reported in the literature . This compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The synthesis was carried out using a modified synthesis procedure .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using quantum chemistry calculations . These studies were used to investigate the relationship between the inhibition efficiency and molecular structure of the inhibitor .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied in the context of their use as corrosion inhibitors . The experimental results showed that these compounds are effective corrosion inhibitors for mild steel in an acid medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, the standard adsorption free energy (Δ G 0 ads) of the adsorption process related to Kads can be calculated .科学的研究の応用
1. (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives
- Application Summary: These derivatives are used as multifunctional Aldose Reductase Inhibitors. They are designed to reduce the toxic side effects of the inhibitors and to decrease the level of oxidative stress .
- Methods of Application: The derivatives were synthesized and their inhibitory behavior and antioxidant activity were evaluated .
- Results: The compound {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) was the most potent, with IC50 values of 0.789 μM. It showed excellent selectivity towards ALR2 with a selectivity index of 25.23 .
2. N-(pyridin-4-yl)pyridin-4-amine and its derivatives
- Application Summary: These compounds are arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
3. Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: These compounds are synthesized and their biological activities are evaluated .
- Results: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
4. N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives
- Application Summary: These compounds are arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
5. Novel 4-(2-(6-amino-4-oxo-4,5
- Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application: These compounds were prepared and their antiviral activity was evaluated .
- Results: The compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
6. Imidazole Containing Derivatives
- Application Summary: These derivatives showed good antimicrobial potential .
- Methods of Application: These compounds were synthesized and their antimicrobial activity was evaluated .
- Results: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
3. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: These compounds are synthesized and their biological activities are evaluated .
- Results: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
4. N-(pyridin-4-yl)pyridin-4-amine and its Methyl and Nitro Derivatives
- Application Summary: These compounds are arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
5. Novel 4-(2-(6-amino-4-oxo-4,5
- Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application: These compounds were prepared and their antiviral activity was evaluated .
- Results: The compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
6. Imidazole Containing Derivatives
将来の方向性
The future directions for the study of this compound could include further investigation into its potential uses, such as its effectiveness as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
特性
IUPAC Name |
4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRQWTZFJLYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



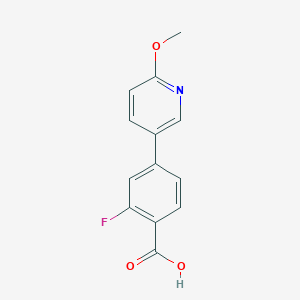
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
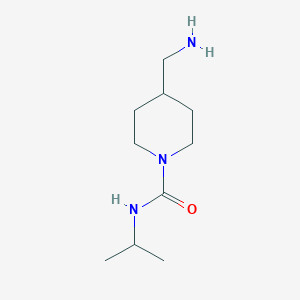
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
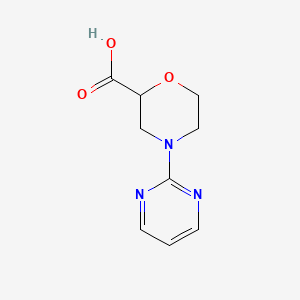
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)

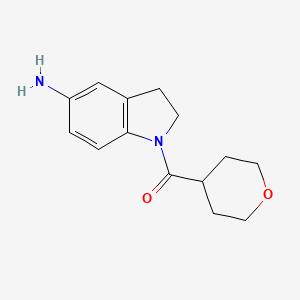
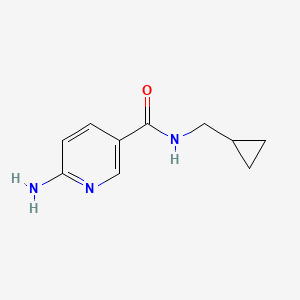
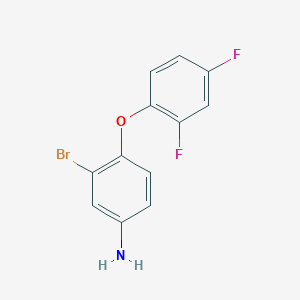
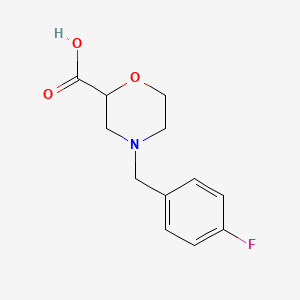
![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)
